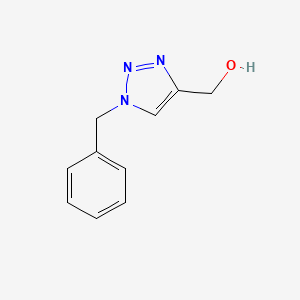

(1-benzyl-1H-1,2,3-triazol-4-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-benzyltriazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c14-8-10-7-13(12-11-10)6-9-4-2-1-3-5-9/h1-5,7,14H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNXKULRKDCYLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470021 | |

| Record name | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28798-81-4 | |

| Record name | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-benzyl-1H-1,2,3-triazol-4-yl)methanol CAS number and properties

An In-depth Technical Guide to (1-benzyl-1H-1,2,3-triazol-4-yl)methanol

CAS Number: 28798-81-4

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound, also known as 1-benzyl-4-(hydroxymethyl)-1H-1,2,3-triazole, is a stable, white solid at room temperature.[1] Its chemical structure consists of a 1,2,3-triazole ring substituted with a benzyl group at the 1-position and a hydroxymethyl group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 28798-81-4 | [2][3][4] |

| Molecular Formula | C₁₀H₁₁N₃O | [3] |

| Molecular Weight | 189.21 g/mol | [3] |

| Melting Point | 74-76 °C | [1] |

| Boiling Point | 404.069 °C at 760 mmHg | [1] |

| Density | 1.228 g/cm³ | [1] |

| Appearance | White solid | [1] |

| IUPAC Name | This compound |

Synthesis

The primary synthetic route to this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction involves the 1,3-dipolar cycloaddition of benzyl azide with propargyl alcohol.

General Experimental Protocol for Synthesis

This protocol is adapted from established procedures for the synthesis of similar 1,4-disubstituted 1,2,3-triazoles.

dot

Caption: Synthetic workflow for this compound.

Materials:

-

Benzyl azide

-

Propargyl alcohol

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve benzyl azide (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O.

-

To this solution, add copper(II) sulfate pentahydrate (0.05 eq) followed by sodium ascorbate (0.1 eq).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent such as DCM or EtOAc (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

Table 2: Spectroscopic Data for Characterization

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and methylene), the triazole proton, the hydroxymethyl protons, and the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbon atoms of the benzyl group, the triazole ring, and the hydroxymethyl group. |

| FT-IR | Characteristic absorption bands for O-H stretching (broad), C-H stretching (aromatic and aliphatic), and C=C and C=N stretching of the aromatic and triazole rings. |

| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight. |

Biological Significance and Applications

While this compound itself is primarily utilized as a synthetic intermediate, its core structure is a key pharmacophore in a variety of biologically active molecules. Derivatives of this compound have demonstrated significant potential in several therapeutic areas.

Anticancer Activity

A notable application of this scaffold is in the development of anticancer agents. Derivatives, such as N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, have been shown to exhibit potent antiproliferative activity against various cancer cell lines.[4] The mechanism of action for these derivatives is often attributed to the inhibition of tubulin polymerization, a critical process in cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

dot

Caption: Mechanism of anticancer action for derivatives.

Antimicrobial Activity

The 1-benzyl-1,2,3-triazole scaffold has also been explored for its antimicrobial properties. Various derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. While the core molecule itself has not been extensively studied for its antimicrobial effects, its derivatives have shown promise as potential leads for the development of new antimicrobial agents.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via click chemistry and the significant biological activities exhibited by its derivatives, particularly in the areas of oncology and infectious diseases, underscore its importance for further research and drug development endeavors. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [chembk.com]

An In-depth Technical Guide to (1-benzyl-1H-1,2,3-triazol-4-yl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-benzyl-1H-1,2,3-triazol-4-yl)methanol is a key heterocyclic compound characterized by a triazole ring linked to a benzyl group and featuring a hydroxymethyl substituent.[1] This molecule serves as a versatile building block in medicinal chemistry and organic synthesis, largely owing to the stability of the triazole moiety and the reactivity of the hydroxyl group.[1] Its structural features, including the potential for hydrogen bonding and enhanced lipophilicity from the benzyl group, make it a compound of significant interest in the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its applications.

Core Physical and Chemical Properties

This compound is typically a white to pale yellow solid, appearing as a powder or in crystalline form.[2] A summary of its key physical and chemical data is presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃O | [3][4] |

| Molar Mass | 189.21 g/mol | [3][4] |

| CAS Number | 28798-81-4 | [3][4] |

| Melting Point | 74-76 °C | [3] |

| Boiling Point | 404.069 °C at 760 mmHg | [3] |

| Density | 1.228 g/cm³ | [3] |

| Appearance | White to pale yellow powder or crystals | [2] |

| Solubility | Soluble in polar solvents | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Spectral data available, typically showing signals for the benzyl protons, the methylene protons of the hydroxymethyl group, and the triazole proton. |

| ¹³C NMR | Spectral data available for detailed structural confirmation. |

| Infrared (IR) | Characteristic absorption bands are expected for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and vibrations of the triazole ring.[5] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to its molar mass is a key identifier. |

Experimental Protocols

The synthesis of this compound is most commonly achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction offers high yields and regioselectivity.

Synthesis of this compound

Principle: This protocol describes the reaction between benzyl azide and propargyl alcohol in the presence of a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

Materials:

-

Benzyl azide

-

Propargyl alcohol

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and a suitable organic solvent like acetone or t-butanol)

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask, dissolve propargyl alcohol (1.0 equivalent) and benzyl azide (1.0 equivalent) in a 3:1 mixture of aqueous acetone.

-

In a separate container, prepare a fresh solution of sodium ascorbate (0.1 equivalents) in deionized water.

-

In another container, prepare a solution of copper(II) sulfate pentahydrate (0.05 equivalents) in deionized water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then recrystallize from a suitable solvent system (e.g., dichloromethane and hexane) to afford pure this compound as a solid.[6]

Characterization:

-

Melting Point: Determine the melting point of the purified product and compare it with the literature value.

-

NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the structure.

-

FTIR Spectroscopy: Acquire an IR spectrum of the solid product to identify the characteristic functional groups.

-

Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the compound.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the CuAAC reaction.

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of more complex molecules with potential biological activities. The 1,2,3-triazole core is a well-known pharmacophore found in a variety of therapeutic agents. The hydroxymethyl group provides a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for screening.

Derivatives of this compound have been investigated for a range of biological activities, including:

-

Anticancer: Stilbene-linked 1,2,3-triazoles derived from this scaffold have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines.[7]

-

Antimicrobial: The triazole moiety is a common feature in many antifungal and antibacterial agents.

-

Enzyme Inhibition: The structure allows for interactions with biological targets such as enzymes, making it a candidate for the development of enzyme inhibitors.[1]

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its straightforward synthesis via click chemistry, coupled with the versatile reactivity of its functional groups, ensures its continued use in the discovery and development of new chemical entities with therapeutic potential. This guide provides the essential technical information for researchers and scientists working with this compound.

References

- 1. CAS 28798-81-4: this compound [cymitquimica.com]

- 2. H66485.MD [thermofisher.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C10H11N3O | CID 11651290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy]benzene-1,2-dicarbonitrile: crystal structure, Hirshfeld surface analysis and energy-minimization calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-benzyl-1H-1,2,3-triazol-4-yl)methanol is a key building block in medicinal chemistry and drug development, frequently incorporated into a wide array of molecular structures to enhance their pharmacological profiles. This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for this versatile intermediate. Detailed experimental protocols, quantitative data, and visual representations of the synthetic routes are presented to facilitate its preparation in a laboratory setting. The core of this guide focuses on the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," as the principal method for its synthesis.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in contemporary drug discovery, prized for its chemical stability, hydrogen bonding capabilities, and dipole character, which facilitate favorable interactions with biological targets. The title compound, this compound, serves as a crucial intermediate, offering a hydroxyl group for further functionalization. This guide details the most effective and commonly employed synthetic routes for its preparation.

Primary Synthesis Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most direct and widely used method for the synthesis of this compound is the copper(I)-catalyzed [3+2] cycloaddition reaction between benzyl azide and propargyl alcohol. This reaction is a prime example of "click chemistry," known for its high yields, mild reaction conditions, and regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer.

Reaction Scheme

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the synthesis of the target compound.

Experimental Protocol

This protocol is a representative procedure for the CuAAC synthesis.

Materials:

-

Benzyl azide

-

Propargyl alcohol

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve benzyl azide (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

-

To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume).

-

Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | Typically >90% | [General knowledge from multiple sources] |

| Melting Point | 74-76 °C | [1] |

| Appearance | White to off-white solid | [General knowledge] |

One-Pot Synthesis from Benzyl Bromide

A more streamlined variation of the CuAAC involves a one-pot, three-component reaction starting from benzyl bromide, sodium azide, and propargyl alcohol. This approach avoids the isolation of the potentially hazardous benzyl azide intermediate.

Caption: One-pot, three-component synthesis pathway.

Alternative Synthesis Pathway: Reduction of a Triazole Ester

An alternative, though less direct, route to this compound involves the reduction of the corresponding carboxylate ester, typically ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. This method is useful if the ester is a more readily available starting material.

Reaction Scheme

Caption: Reduction of a triazole ester to the corresponding alcohol.

Experimental Protocol

Materials:

-

Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate through a pad of Celite and wash the filter cake with THF.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data

| Parameter | Value | Reference |

| Yield | Generally high, often >85% | [General knowledge of LiAlH4 reductions] |

Characterization Data

A comprehensive summary of the physical and spectroscopic data for this compound is provided below.

| Property | Data |

| Molecular Formula | C₁₀H₁₁N₃O |

| Molecular Weight | 189.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 74-76 °C[1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.61 (s, 1H, triazole-H), 7.39-7.28 (m, 5H, Ar-H), 5.53 (s, 2H, N-CH₂), 4.75 (s, 2H, O-CH₂), 2.5-3.0 (br s, 1H, OH). Note: Chemical shifts may vary slightly depending on the solvent and concentration. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 148.0, 134.5, 129.2, 128.8, 128.2, 122.0, 56.5, 54.3. Note: Chemical shifts may vary slightly depending on the solvent and concentration. |

| IR (KBr, cm⁻¹) | ~3300 (O-H stretch), ~3140 (C-H, aromatic), ~2930 (C-H, aliphatic), ~1495, 1455 (C=C, aromatic), ~1220, 1050 (C-N, C-O stretches). |

| Mass Spec (ESI-MS) | m/z: 190.09 [M+H]⁺ |

Safety Considerations

-

Benzyl azide is a potentially explosive compound and should be handled with care. It is advisable to prepare it in situ whenever possible.

-

Sodium azide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere.

-

Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

Conclusion

The synthesis of this compound is most efficiently achieved via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of benzyl azide and propargyl alcohol. This method, particularly in its one-pot variation from benzyl bromide, offers high yields, operational simplicity, and adherence to the principles of green chemistry. For instances where the corresponding triazole ester is more accessible, reduction with a powerful hydride agent like LiAlH₄ provides a reliable alternative. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to confidently synthesize this valuable building block for their drug discovery and development endeavors.

References

(1-benzyl-1H-1,2,3-triazol-4-yl)methanol molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, a key intermediate in organic synthesis and medicinal chemistry.[1] This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Formula

This compound is a heterocyclic compound featuring a five-membered 1,2,3-triazole ring.[2] This core structure is substituted at the 1-position with a benzyl group and at the 4-position with a hydroxymethyl group.[2] The presence of the triazole moiety provides chemical stability and the capacity for hydrogen bonding, while the benzyl group increases lipophilicity, and the hydroxymethyl group offers a site for further chemical modification.[2]

-

IUPAC Name: this compound[3]

-

Synonyms: 1-Benzyl-1H-1,2,3-triazole-4-methanol, 1-Benzyl-4-(hydroxymethyl)-1H-1,2,3-triazole

A 2D representation of the molecular structure is provided in the diagram below.

Figure 1: 2D Molecular Structure Diagram.

Physicochemical and Structural Data

A summary of key quantitative data for this compound is presented below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 189.21 g/mol | [1][3] |

| Melting Point | 74-76 °C | [1][5] |

| Boiling Point | 404.069 °C (at 760 mmHg) | [1][5] |

| Density | 1.228 g/cm³ | [1][5] |

| InChIKey | SXNXKULRKDCYLM-UHFFFAOYSA-N |[3][6] |

Table 2: Structural Data

| Feature | Description |

|---|---|

| Core Scaffold | 1H-1,2,3-triazole |

| Substituent at N1 | Benzyl group |

| Substituent at C4 | Hydroxymethyl group |

| Crystal Structure | A crystal structure has been deposited with the Cambridge Crystallographic Data Centre (CCDC).[6] |

| CCDC Deposition No. | 821609 |

Note: Detailed experimental data, including atomic coordinates, bond lengths, and angles, can be obtained from the CCDC database.[6][7]

Experimental Protocols: Synthesis

The most common and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][3][8] This reaction involves the cycloaddition of an azide and a terminal alkyne. For the synthesis of this compound, the reactants are benzyl azide and propargyl alcohol.

Representative Protocol for CuAAC Synthesis

This protocol is a representative procedure based on established methods for CuAAC reactions.[8]

Materials:

-

Benzyl azide

-

Propargyl alcohol

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent system (e.g., Ethanol/Water, 1:1 v/v)

-

Deionized water

-

Ethanol

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve propargyl alcohol (1.0 equivalent) and benzyl azide (1.0-1.2 equivalents) in the chosen solvent system (e.g., 1:1 ethanol/water).

-

Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate (approx. 0.05 equivalents) and sodium ascorbate (approx. 0.1 equivalents).

-

Reaction Initiation: Add the copper(II) sulfate solution to the flask containing the azide and alkyne, followed by the addition of the sodium ascorbate solution. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalytic species in situ.

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 24 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered. The solvent is then removed under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure this compound product.

Safety Note: Organic azides, such as benzyl azide, are potentially energetic and should be handled with care in a well-ventilated fume hood, avoiding heat and shock.

Logical and Experimental Workflow Visualization

The following diagrams illustrate the synthesis reaction and the corresponding experimental workflow.

Figure 2: Reaction scheme for the synthesis.

Figure 3: Experimental workflow for synthesis.

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed ‘Click Chemistry' from Azides and Acetylene Gas [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C10H11N3O | CID 11651290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. jenabioscience.com [jenabioscience.com]

Solubility Profile of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, a key intermediate in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in water and a range of alcoholic solvents at various temperatures. The following table summarizes the mole fraction solubility (x) of the compound, as reported by Wang et al. (2017).[1]

| Temperature (K) | Water (x) | Methanol (x) | Ethanol (x) | n-Propanol (x) | Isopropanol (x) | n-Butanol (x) |

| 292.15 | 0.0028 | 0.2835 | 0.2011 | 0.1523 | 0.1156 | 0.1312 |

| 295.15 | 0.0032 | 0.3052 | 0.2205 | 0.1678 | 0.1287 | 0.1458 |

| 298.15 | 0.0037 | 0.3281 | 0.2413 | 0.1845 | 0.1429 | 0.1615 |

| 301.15 | 0.0042 | 0.3523 | 0.2636 | 0.2024 | 0.1583 | 0.1784 |

| 304.15 | 0.0048 | 0.3779 | 0.2875 | 0.2216 | 0.1751 | 0.1966 |

| 307.15 | 0.0055 | 0.4051 | 0.3131 | 0.2422 | 0.1934 | 0.2162 |

| 310.15 | 0.0063 | 0.4339 | 0.3405 | 0.2643 | 0.2133 | 0.2373 |

Data sourced from Wang, Y., Liu, Z., & Chen, G. (2017). Measurement and correlation of the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in water and alcohols at temperatures from 292.15K to 310.15K. Journal of Chemical & Engineering Data, 62(9), 2789-2794.[1]

As the data indicates, the solubility of this compound increases with temperature in all tested solvents.[1] The solubility is highest in methanol, followed by ethanol, n-propanol, n-butanol, isopropanol, and is lowest in water.[1]

Currently, there is a lack of published quantitative solubility data for this compound in other common organic solvents such as acetone, dichloromethane, ethyl acetate, toluene, and hexane. To address this, a detailed experimental protocol for determining solubility is provided in the following section.

Experimental Protocols for Solubility Determination

The following protocols describe the dynamic and static methods for determining the solubility of a solid compound in a liquid solvent.

Dynamic Method (as employed by Wang et al., 2017)

This method involves observing the temperature at which a solid solute dissolves in a solvent at a known concentration.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic bath with temperature control (± 0.05 K)

-

Precision thermometer (± 0.01 K)

-

Analytical balance (± 0.0001 g)

Procedure:

-

Accurately weigh a specific amount of this compound and the chosen solvent and add them to the jacketed glass vessel.

-

Place the vessel in the thermostatic bath and begin stirring to ensure the mixture is homogeneous.

-

Slowly increase the temperature of the bath at a constant rate (e.g., 0.1 K/min).

-

Visually observe the solution for the complete disappearance of solid particles.

-

The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration.

-

Repeat this process for different concentrations to generate a solubility curve.

Static Equilibrium Method

This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute.

Apparatus:

-

Constant temperature shaker or incubator

-

Centrifuge

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Place the vial in a constant temperature shaker and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed at the same temperature for several hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid precipitation.

-

If necessary, centrifuge the withdrawn sample to remove any remaining suspended particles.

-

Accurately dilute the saturated solution with a suitable solvent.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility of the compound in the original solvent.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for determining the solubility of this compound.

Caption: General workflow for solubility determination.

References

The Triazole Ring: A Cornerstone in Modern Chemistry and Drug Discovery

An In-depth Technical Guide on the Discovery and History of 1,2,3-Triazole Derivatives

For researchers, scientists, and drug development professionals, the 1,2,3-triazole moiety has emerged as a critical structural motif. Its unique combination of chemical stability, synthetic accessibility, and ability to engage in biological interactions has cemented its role in medicinal chemistry and materials science. This guide delves into the seminal discoveries that brought the 1,2,3-triazole to the forefront of chemical synthesis and explores its historical evolution into a key building block for novel therapeutics.

From a Niche Heterocycle to a "Click" Chemistry Superstar: A Historical Overview

The story of the 1,2,3-triazole is a journey from a relatively obscure heterocyclic compound to a central player in modern organic synthesis. The initial methods for its preparation were often harsh and lacked general applicability. However, the pioneering work of Rolf Huisgen in the mid-20th century laid the groundwork for a revolution in triazole synthesis.

The Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne, provided a more general route to 1,2,3-triazoles.[1][2] This thermal process, however, required elevated temperatures and often resulted in a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its utility in applications requiring high purity and specific substitution patterns.[1][3]

A paradigm shift occurred in the early 2000s with the independent reports from the laboratories of Morten Meldal and K. Barry Sharpless.[1] They discovered that the use of a copper(I) catalyst dramatically accelerates the azide-alkyne cycloaddition and, crucially, proceeds with high regioselectivity to exclusively yield the 1,4-disubstituted 1,2,3-triazole.[1][4] This breakthrough, termed the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), became the premier example of "click chemistry"—a set of criteria for reactions that are modular, high-yielding, stereospecific, and generate only inoffensive byproducts.[5][6] The CuAAC reaction is renowned for its robustness, proceeding under mild, often aqueous conditions, and tolerating a wide range of functional groups.[4][7]

Recognizing the potential toxicity of copper in biological systems, the field saw another major advancement with the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) by Carolyn Bertozzi and her colleagues.[8][][10] This "copper-free" click chemistry utilizes the inherent ring strain of cyclooctynes to drive the reaction with azides, eliminating the need for a metal catalyst.[][10][11] SPAAC has become an invaluable tool for bioconjugation and in vivo imaging, where biocompatibility is paramount.[][10][11]

The 1,2,3-Triazole in Drug Discovery: A Versatile Scaffold

The desirable properties of the 1,2,3-triazole ring—its stability, dipole character, and ability to participate in hydrogen bonding—make it an excellent pharmacophore and a bioisostere for other functional groups, such as amide bonds.[12][13] The advent of click chemistry has enabled the rapid synthesis of large libraries of 1,2,3-triazole-containing compounds for high-throughput screening, accelerating the drug discovery process.[12] This has led to the identification of numerous 1,2,3-triazole derivatives with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[14][15][16]

Several approved drugs incorporate the 1,2,3-triazole core, highlighting its clinical significance. Notable examples include:

-

Rufinamide: An antiepileptic drug used for the treatment of seizures associated with Lennox-Gastaut syndrome.[17][18][19]

-

Tazobactam: A β-lactamase inhibitor that is co-administered with β-lactam antibiotics to overcome bacterial resistance.[20][21]

-

Cefatrizine: A broad-spectrum cephalosporin antibiotic.[22][23][24][25]

Quantitative Data Summary

The following tables summarize key quantitative data for the different azide-alkyne cycloaddition reactions, providing a basis for comparison.

Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions

| Feature | Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst | None (Thermal) | Copper(I) | None (Ring Strain) |

| Typical Temperature | 80-150 °C[2] | Room Temperature | Room Temperature |

| Reaction Time | Hours to Days | Minutes to Hours | Hours |

| Regioselectivity | Mixture of 1,4 and 1,5-isomers | 1,4-isomer exclusively | Mixture of regioisomers |

| Biocompatibility | Low | Moderate (Copper Toxicity) | High |

| Rate Acceleration | Baseline | 107 to 108 fold vs. uncatalyzed[7] | Dependent on cyclooctyne |

Table 2: Second-Order Rate Constants for SPAAC with Benzyl Azide

| Cyclooctyne | Rate Constant (M-1s-1) |

| Cyclooctyne (OCT) | ~10-3 |

| Monofluorinated cyclooctyne (MOFO) | ~10-2 |

| Difluorinated cyclooctyne (DIFO) | ~10-1 |

| Dibenzocyclooctyne (DBCO) | ~10-1 |

| Bicyclononyne (BCN) | ~1 |

Note: Rate constants are approximate and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Detailed methodologies for the key azide-alkyne cycloaddition reactions are provided below.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a typical procedure for the CuAAC reaction for small molecule synthesis.

Materials:

-

Azide-containing starting material

-

Alkyne-containing starting material

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, DMF)

-

Stir plate and stir bar

-

Reaction vessel (e.g., round-bottom flask)

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve the azide (1.0 equivalent) and alkyne (1.0-1.2 equivalents) in the chosen solvent system.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 equivalents). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).

-

Reaction Initiation: With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[26]

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

This protocol provides a general workflow for labeling a biomolecule with a strained cyclooctyne.

Materials:

-

Azide-modified biomolecule (e.g., protein, antibody) in an appropriate buffer (e.g., PBS, pH 7.4)

-

Cyclooctyne-containing label (e.g., DBCO-fluorophore) dissolved in a compatible solvent (e.g., DMSO)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Reaction Setup: To the solution of the azide-modified biomolecule, add a 5- to 20-fold molar excess of the cyclooctyne-label stock solution. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <10%) to maintain the integrity of the biomolecule.

-

Incubation: Gently mix the reaction components and incubate for 1-24 hours at room temperature or 4°C. The optimal reaction time will depend on the specific reactants and their concentrations.

-

Purification: Remove the excess, unreacted cyclooctyne-label using a suitable purification method such as size-exclusion chromatography (SEC), dialysis, or spin filtration.

-

Characterization: Characterize the resulting bioconjugate using appropriate analytical techniques (e.g., UV-Vis spectroscopy, SDS-PAGE, mass spectrometry) to confirm successful labeling and determine the degree of labeling.[10][27]

References

- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. asianpubs.org [asianpubs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. From alcohol to 1,2,3-triazole via a multi-step continuous-flow synthesis of a rufinamide precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. What is the mechanism of Cefatrizine? [synapse.patsnap.com]

- 24. Cefatrizine | C18H18N6O5S2 | CID 6410758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. In vitro and clinical studies of cefatrizine, a new semisynthetic cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed synthetic protocol for the versatile triazole derivative, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. This compound serves as a valuable building block in medicinal chemistry and materials science.

Spectroscopic Data

The structural confirmation of this compound is established through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

A proton NMR spectrum of this compound has been reported.[1] The key chemical shifts and their assignments are summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | Triazole C-H |

| ~7.3 | m | 5H | Phenyl C-H |

| ~5.5 | s | 2H | Benzyl CH₂ |

| ~4.7 | s | 2H | Methanol CH₂ |

| ~3.5 | br s | 1H | OH |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~148 | Triazole C4 |

| ~134 | Phenyl C (quaternary) |

| ~129 | Phenyl C-H |

| ~128 | Phenyl C-H |

| ~122 | Triazole C5 |

| ~56 | Methanol CH₂ |

| ~54 | Benzyl CH₂ |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands. An experimental FTIR spectrum is available on SpectraBase.[2]

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3600 | O-H stretch (alcohol) |

| 3000-3100 | C-H stretch (aromatic and triazole) |

| 2850-2950 | C-H stretch (aliphatic) |

| 1450-1600 | C=C stretch (aromatic ring) |

| 1000-1250 | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₀H₁₁N₃O, with a molecular weight of 189.21 g/mol .[3][4]

| m/z | Assignment |

| 189.09 | [M]⁺ (Molecular ion) |

| 171 | [M - H₂O]⁺ |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

The synthesis of this compound is typically achieved via a copper(I)-catalyzed azide-alkyne cycloaddition ("click" reaction) between benzyl azide and propargyl alcohol.

Materials:

-

Benzyl bromide

-

Sodium azide

-

Propargyl alcohol

-

Copper(II) sulfate pentahydrate

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Dichloromethane

-

Brine

Procedure:

-

Synthesis of Benzyl Azide: In a round-bottom flask, dissolve sodium azide in a mixture of water and a suitable organic solvent. Add benzyl bromide and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Extract the benzyl azide with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: Benzyl azide is a potentially explosive compound and should be handled with appropriate safety precautions.

-

Click Reaction: In a separate flask, dissolve propargyl alcohol, copper(II) sulfate pentahydrate, and sodium ascorbate in a mixture of tert-butanol and water. To this solution, add the freshly prepared benzyl azide. Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

-

Work-up and Purification: Upon completion of the reaction, dilute the mixture with water and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[5] The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).

IR Spectroscopy:

FTIR spectra are generally obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory. The solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.[5]

Mass Spectrometry:

Mass spectra can be acquired using various ionization techniques, such as electrospray ionization (ESI) or electron impact (EI). The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured.

References

Potential Research Areas for Triazole-Based Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable chemical stability, favorable pharmacokinetic properties, and versatile binding interactions have propelled the development of a multitude of clinically significant drugs.[1][2] This technical guide provides a comprehensive overview of promising research avenues for triazole-based compounds, focusing on their therapeutic potential in oncology, infectious diseases, and beyond. The content herein is curated to provide actionable insights, detailed experimental methodologies, and a clear presentation of quantitative data to facilitate future research and development endeavors.

Antifungal Activity: Targeting Ergosterol Biosynthesis

Triazole-based compounds form the cornerstone of antifungal therapy, primarily by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.[3][4] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately resulting in fungal cell death or growth inhibition.[5]

Quantitative Data: In Vitro Antifungal Activity of Triazole Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of representative triazole compounds against various fungal pathogens.

| Compound/Drug | Fungal Strain | MIC (µg/mL) | Reference |

| Ofloxacin-triazole hybrids | Candida albicans | 0.25 - 1 | [6] |

| Phenylpiperazine-triazole hybrids | Candida albicans | 0.12 - 1.95 | [6] |

| N-allyl-triazole derivative | Aspergillus flavus | 14.50 - 19.50 | [7] |

| N-allyl-triazole derivative | Candida albicans | 18.20 - 22.90 | [7] |

| Fluconazole (Reference) | Aspergillus flavus | 11.50 | [7] |

| Fluconazole (Reference) | Candida albicans | 17.50 | [7] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of antifungal compounds.[8]

1. Preparation of Antifungal Stock Solution:

-

Dissolve the triazole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

2. Preparation of Microtiter Plates:

-

Dispense sterile growth medium (e.g., RPMI-1640) into the wells of a 96-well microtiter plate.

-

Perform serial two-fold dilutions of the antifungal stock solution across the wells to create a concentration gradient.

3. Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar medium.

-

Prepare a standardized fungal suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

4. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the standardized fungal suspension.

-

Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

5. Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antifungal agent that completely inhibits visible fungal growth.[9]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis by Triazoles

Caption: Antifungal mechanism of triazoles via CYP51 inhibition.

Anticancer Activity: Diverse Mechanisms of Action

The 1,2,4-triazole scaffold is a prominent feature in a number of approved anticancer drugs, and ongoing research continues to unveil novel derivatives with potent antiproliferative activities.[10][11] Unlike their antifungal counterparts, anticancer triazoles exhibit a diverse range of mechanisms, targeting various hallmarks of cancer. These mechanisms include the inhibition of key enzymes involved in cell signaling and proliferation, induction of apoptosis, and cell cycle arrest.[10][12]

Quantitative Data: In Vitro Anticancer Activity of Triazole Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for various triazole compounds against different human cancer cell lines.

| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,3-Triazole derivative IVa | MCF-7 (Breast) | 1.82 | |

| 1,2,3-Triazole derivative IVe | MCF-7 (Breast) | 1.90 | |

| Doxorubicin (Reference) | MCF-7 (Breast) | - | |

| 1,4-Dihydropyridine-triazole 13ad' | Caco-2 (Colorectal) | 0.63 ± 0.05 | [13] |

| Carboplatin (Reference) | Caco-2 (Colorectal) | 7.49 ± 0.29 | [13] |

| Gemcitabine (Reference) | Caco-2 (Colorectal) | 4.51 ± 0.19 | [13] |

| Daunorubicin (Reference) | Caco-2 (Colorectal) | 14.12 ± 0.37 | [13] |

| Tetrahydrocurcumin-triazole 4g | HCT-116 (Colon) | 1.09 ± 0.17 | [14] |

| Tetrahydrocurcumin-triazole 4f | HCT-116 (Colon) | 15.59 | [14] |

| Cisplatin (Reference) | HCT-116 (Colon) | - | [14] |

| Triazole-pyridine derivative TP6 | B16F10 (Melanoma) | 41.12 | [15] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[16]

1. Cell Seeding:

-

Culture a human cancer cell line (e.g., MCF-7, A549) in a suitable growth medium.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

-

Prepare serial dilutions of the triazole compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound.

-

Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control.

3. MTT Incubation:

-

After the desired incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-600 nm.[17]

5. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway: Diverse Anticancer Mechanisms of Triazoles

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.[18]

Antibacterial Activity: Emerging Potential

While not as established as their antifungal counterparts, triazole derivatives are gaining attention as potential antibacterial agents.[6] Research has shown that hybridization of the triazole moiety with other antibacterial pharmacophores can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[6]

Quantitative Data: In Vitro Antibacterial Activity of Triazole Derivatives

The following table summarizes the MIC values of various triazole-based compounds against different bacterial species.

| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |

| Ofloxacin-triazole derivative | Staphylococcus aureus | 0.25 - 1 | [6] |

| Ofloxacin-triazole derivative | Escherichia coli | 0.25 - 1 | [6] |

| Clinafloxacin-triazole hybrid | Staphylococcus aureus | 0.25 - 32 | [6] |

| Clinafloxacin-triazole hybrid | Escherichia coli | 0.25 - 32 | [6] |

| Phenylpiperazine-triazole hybrid | Escherichia coli | 0.12 - 1.95 | [6] |

| Phenylpiperazine-triazole hybrid | Staphylococcus aureus | 0.12 - 1.95 | [6] |

| Gold(I)-triazole complex | Staphylococcus aureus | < 0.05 - 1 | [19] |

| Ampicillin (Reference) | Staphylococcus aureus | - | [19] |

Experimental Protocol: Workflow for Antibacterial Susceptibility Testing

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity: A Growing Field of Interest

The structural diversity of triazoles makes them attractive candidates for the development of novel antiviral agents.[20] Several triazole-containing compounds have demonstrated promising activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and coronaviruses.[20][21]

Quantitative Data: In Vitro Antiviral Activity of Triazole Derivatives

The following table shows the half-maximal effective concentration (EC50) and cytotoxic concentration (CC50) values for some triazole compounds.

| Compound/Drug | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 1,2,3-Triazole-benzofused conjugate 9 | SARS-CoV-2 | Vero E6 | 80.4 (µg/mL) | 1028.28 (µg/mL) | 12.78 | [22] |

| 1,4-disubstituted-1,2,3-triazole 2 | Chikungunya virus | BHK-21 | 28.6 | 1053.2 | 36.9 | [23] |

| Chloroquine (Reference) | Chikungunya virus | BHK-21 | 18.8 | 591.1 | 32.5 | [23] |

| Ribavirin (Reference) | Chikungunya virus | Vero | 2.4 | - | - | [23] |

Experimental Protocol: Antiviral Cytopathic Effect (CPE) Inhibition Assay

This protocol provides a general workflow for assessing the antiviral activity of triazole compounds by measuring the inhibition of virus-induced cytopathic effects.[22]

1. Cell Culture and Infection:

-

Seed a suitable host cell line (e.g., Vero E6) in a 96-well plate and allow for cell attachment.

-

Infect the cells with the virus of interest at a predetermined multiplicity of infection (MOI).

2. Compound Treatment:

-

Simultaneously with or shortly after infection, add serial dilutions of the triazole compound to the wells.

-

Include a virus control (infected cells, no compound) and a cell control (uninfected cells, no compound).

3. Incubation and Observation:

-

Incubate the plate for a period sufficient for the virus to cause observable cytopathic effects in the virus control wells.

-

Visually assess the extent of CPE in each well using a microscope.

4. Cell Viability Measurement:

-

Quantify cell viability using a method such as the MTT assay or by staining with a vital dye (e.g., crystal violet).

5. Data Analysis:

-

Calculate the percentage of CPE inhibition for each compound concentration.

-

Determine the EC50 value, which is the concentration of the compound that inhibits CPE by 50%.

-

Separately, determine the CC50 value (50% cytotoxic concentration) of the compound on uninfected cells to assess its toxicity.

-

The selectivity index (SI = CC50/EC50) is calculated to evaluate the therapeutic window of the compound.

Other Potential Research Areas

The versatility of the triazole scaffold extends beyond the aforementioned areas, with emerging research highlighting its potential in:

-

Enzyme Inhibition: Triazole derivatives have been shown to inhibit a wide range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, suggesting their potential in the treatment of neurodegenerative diseases and diabetes.[24]

-

Agricultural Applications: Triazole compounds are widely used as fungicides in agriculture. Further research could focus on developing new derivatives with enhanced efficacy, broader spectrum, and improved environmental safety profiles.

-

Neurodegenerative Diseases: The ability of triazoles to interact with various biological targets opens up possibilities for their investigation in the context of complex multifactorial diseases like Alzheimer's disease.

Conclusion

Triazole-based compounds represent a rich and dynamic field of research with immense therapeutic potential. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of next-generation drugs for a wide range of diseases. This guide serves as a foundational resource for researchers poised to contribute to this exciting and impactful area of medicinal chemistry.

References

- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isres.org [isres.org]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 16. benchchem.com [benchchem.com]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. benchchem.com [benchchem.com]

- 19. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]

- 20. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

Methodological & Application

Application Note and Protocol: Synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol via Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4][5] The resulting triazole ring is a stable and versatile linker that can act as a bioisostere for amide bonds.[4][5]

This application note provides a detailed protocol for the synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, a common intermediate in organic synthesis and drug development.[6] The synthesis involves the CuAAC reaction between benzyl azide (often generated in situ from benzyl bromide and sodium azide) and propargyl alcohol.

Reaction Scheme

The overall reaction is a two-step, one-pot synthesis:

-

In situ formation of benzyl azide: Benzyl bromide + NaN₃ → Benzyl azide + NaBr

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Benzyl azide + Propargyl alcohol --(Cu(I) catalyst)--> this compound

Experimental Protocols

This section details two common protocols for the synthesis of this compound: one using an in situ generated Cu(I) catalyst from CuSO₄ and sodium ascorbate, and another using a direct Cu(I) source, CuI.

Protocol 1: In Situ Catalyst Generation (CuSO₄/Sodium Ascorbate)

This protocol is widely used due to the stability and low cost of the copper(II) sulfate precursor.

Materials:

-

Benzyl bromide

-

Sodium azide (NaN₃)

-

Propargyl alcohol

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl bromide (1.0 eq) and sodium azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

Azide Formation: Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of benzyl azide.

-

Addition of Alkyne and Catalyst Components: To the reaction mixture, add propargyl alcohol (1.0 eq). In a separate vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq) and add it to the flask.

-

Initiation of Cycloaddition: Add an aqueous solution of sodium ascorbate (0.15 eq) to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with a saturated aqueous solution of NH₄Cl to remove the copper catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Protocol 2: Direct Cu(I) Catalyst (CuI)

This protocol uses a direct source of the active catalyst, which can sometimes lead to faster reaction times.

Materials:

-

Benzyl azide (can be pre-synthesized or generated in situ as in Protocol 1)

-

Propargyl alcohol

-

Copper(I) iodide (CuI)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flask containing a stir bar, add benzyl azide (1.0 eq) and propargyl alcohol (1.0 eq).

-

Dissolution: Dissolve the substrates in an anhydrous organic solvent such as THF or DCM.

-

Addition of Base and Catalyst: Add a base such as TEA or DIPEA (2.0-3.0 eq) to the solution, followed by the addition of copper(I) iodide (0.01-0.05 eq).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. These reactions are often complete within 1-12 hours.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Data Presentation

The following tables summarize typical reaction parameters and physical properties for the synthesis of this compound.

Table 1: Summary of Typical Reaction Conditions

| Parameter | Protocol 1 (CuSO₄/NaAsc) | Protocol 2 (CuI) |

| Copper Source | CuSO₄·5H₂O | CuI |

| Catalyst Loading | 1-5 mol% | 1-5 mol% |

| Reducing Agent | Sodium Ascorbate (5-15 mol%) | N/A |

| Solvent System | t-Butanol/Water (1:1) | THF, DCM, or DMSO |

| Base | Not typically required | TEA or DIPEA (2-3 eq) |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 12-24 hours | 1-12 hours |

| Typical Yield | 80-95% | 85-98% |

Table 2: Physicochemical and Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁N₃O[6][7] |

| Molar Mass | 189.21 g/mol [6][7] |

| Appearance | White to off-white solid |

| Melting Point | 74-76 °C[6] |

| Boiling Point | 404.07 °C at 760 mmHg[6] |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.70 (s, 1H, triazole-H), 7.35-7.40 (m, 5H, Ar-H), 5.55 (s, 2H, N-CH₂), 4.75 (s, 2H, O-CH₂) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 148.5, 134.5, 129.2, 128.8, 128.1, 122.0, 61.5, 54.2 |

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.

Visualizations

Diagram 1: Reaction Pathway

Caption: Reaction scheme for the synthesis of the target compound.

Diagram 2: Experimental Workflow

Caption: General experimental workflow for the one-pot synthesis.

References

- 1. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C10H11N3O | CID 11651290 - PubChem [pubchem.ncbi.nlm.nih.gov]

detailed protocol for copper-catalyzed azide-alkyne cycloaddition (CuAAC)

An in-depth overview of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," is provided for researchers, scientists, and professionals in drug development. This document outlines the reaction's mechanism, key components, and detailed experimental protocols, emphasizing its application in constructing complex molecular architectures with high efficiency and specificity.

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and versatile chemical reaction that forms a stable 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne.[1][2] As a premier example of "click chemistry," this reaction is characterized by its high yields, mild reaction conditions, broad substrate scope, and stereospecificity.[3][4] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition and ensures exclusive formation of the 1,4-regioisomer.[1][2]

The bioorthogonal nature of the CuAAC reaction allows it to proceed in complex biological systems without interfering with native biochemical processes.[5] This property, combined with its reliability, has made it an invaluable tool in drug discovery for creating large, diverse compound libraries and in chemical biology for bioconjugation, such as labeling proteins and nucleic acids.[6][7][8][9]

Reaction Mechanism

The CuAAC reaction is catalyzed by a copper(I) species, which can be introduced as a Cu(I) salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) using a reducing agent such as sodium ascorbate.[2][10][11] The reaction is believed to proceed through a catalytic cycle involving copper-acetylide intermediates.[1][12] While the precise mechanism can be complex and involve dinuclear copper species, a generally accepted pathway is illustrated below.[12][13]

The key steps in the catalytic cycle are:

-

Formation of Copper(I)-Acetylide : The active Cu(I) catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[2][11]

-

Coordination and Cycloaddition : The azide coordinates to the copper-acetylide complex, leading to the formation of a six-membered copper metallacycle intermediate.[1][]

-

Ring Contraction and Protonolysis : The metallacycle rearranges and undergoes protonolysis to release the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.[1][2][]

Caption: Simplified catalytic cycle of the CuAAC reaction.

Quantitative Data Summary

The success of a CuAAC reaction relies on the careful optimization of its components. The following tables summarize typical parameters for conducting the reaction.

Table 1: General Reaction Parameters

| Parameter | Recommended Range | Notes |